molecular formula C18H20N4O3S2 B2681469 (Z)-5-((2-((2-hydroxyethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one CAS No. 442867-67-6

(Z)-5-((2-((2-hydroxyethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one

Número de catálogo: B2681469
Número CAS: 442867-67-6
Peso molecular: 404.5
Clave InChI: HZIBSZIEMLQZAE-LCYFTJDESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Historical Development of Hybrid Molecules in Medicinal Chemistry

The conceptual foundation for hybrid molecules emerged in the late 19th century with Nicolai’s synthesis of phenolic esters, which combined carboxylic acid and phenol functionalities. However, systematic exploration began in the 1980s, driven by the need to address multidrug resistance in infectious diseases and oncology. Early successes included the antimalarial trioxaquines, which covalently linked trioxane and aminoquinoline moieties to simultaneously disrupt heme detoxification and inhibit hemozoin formation. These molecules demonstrated that hybridization could delay resistance by requiring pathogens to develop concurrent mutations against both pharmacophores.

A pivotal advancement occurred with the formalization of molecular hybridization principles by Morphy et al., who established criteria for optimal linker lengths and spatial orientation between pharmacophoric units. This framework enabled rational design of hybrids like the HIV-1 reverse transcriptase inhibitor rilpivirine-tenofovir conjugates, which improved viral suppression compared to individual components. Table 1 summarizes landmark hybrid molecules and their therapeutic targets.

Table 1: Evolution of Hybrid Molecules in Drug Development

Hybrid Molecule Pharmacophores Target/Application Year
Trioxaquine PA1103 Trioxane + Aminoquinoline Plasmodium falciparum 2007
Ciprofloxacin-Trimethoprim Fluoroquinolone + Dihydrofolate Reductase Inhibitor Antibacterial 2012
Donepezil-Memantine Acetylcholinesterase Inhibitor + NMDA Antagonist Alzheimer’s Disease 2016

The structural complexity of modern hybrids has increased alongside synthetic methodologies, enabling combinations of heterocycles, peptides, and organometallic complexes.

Significance of Pyrido[1,2-a]Pyrimidine-Thiazolidinone Conjugates

Pyrido[1,2-a]pyrimidines and thiazolidinones independently occupy critical niches in medicinal chemistry. Pyrido[1,2-a]pyrimidines, as tricyclic nitrogen-containing heterocycles, intercalate DNA and inhibit topoisomerases II, making them potent anticancer agents. Thiazolidinones, particularly 2-thioxo derivatives, exhibit broad bioactivity through mechanisms such as:

  • Reactive oxygen species (ROS) generation via thione-disulfide redox cycling
  • Michael addition-mediated enzyme inhibition (e.g., aldose reductase, protein tyrosine phosphatases)
  • Metal chelation disrupting microbial metalloenzymes

Conjugation of these moieties creates multifunctional agents. The methylene bridge in (Z)-5-((2-((2-hydroxyethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one enables π-π stacking with DNA while positioning the thiazolidinone to alkylate cysteine residues in target proteins. This dual functionality was validated in pyridopyrimidine-thiazolidinone hybrids showing 10–100 nM IC50 values against leukemia cell lines, surpassing parent compounds.

Table 2: Bioactivity Comparison of Pyrido-Pyrimidine and Thiazolidinone Derivatives

Compound Class Median IC50 (Cancer Cell Lines) Key Targets
Pyrido[1,2-a]pyrimidines 1.2 µM Topoisomerase IIα, DNA
Thiazolidinones 8.7 µM PPARγ, Aldose Reductase
Hybrid Conjugates 0.09 µM DNA-Protein Crosslinks

Research Evolution of Dual-Pharmacophore Compounds

The shift from single-target to dual-pharmacophore drugs reflects growing recognition of biological systems’ complexity. First-generation hybrids like sulfamethoxazole-trimethoprim (co-trimoxazole) combined sequential inhibitors of folate biosynthesis. Contemporary designs emphasize simultaneous target engagement, as seen in kinase inhibitors like lapatinib (EGFR/HER2) and midostaurin (PKC/FLT3).

This compound exemplifies three evolutionary trends:

  • Covalent Dual Targeting : The exocyclic double bond facilitates Michael additions to nucleophilic residues (e.g., Cys797 in EGFR), while the pyridopyrimidine intercalates DNA.
  • Pharmacokinetic Synergy : Hydroxyethyl and isopropyl substituents enhance solubility and membrane permeability compared to earlier rigid hybrids.
  • Resistance Mitigation : Simultaneous mutation of DNA repair enzymes and redox regulators required for resistance reduces evolutionary pressure.

Recent computational studies highlight the compound’s predicted binding to both DNA minor grooves (ΔG = -9.8 kcal/mol) and thioredoxin reductase (ΔG = -11.2 kcal/mol).

Current Position in Medicinal Chemistry Research

This hybrid molecule occupies a niche in oncology and antimicrobial research due to its dual nucleic acid/protein targeting. Recent advancements include:

  • Synthetic Optimization : Microwave-assisted synthesis reduced reaction times from 48 hours to <6 hours while maintaining 82% yield.
  • Structure-Activity Relationships (SAR) : The isopropyl group at C3 enhances lipophilicity (clogP = 2.1), correlating with blood-brain barrier penetration in murine models.
  • Mechanistic Elucidation : Single-crystal X-ray diffraction confirmed planarity between pyridopyrimidine and thiazolidinone rings (dihedral angle = 8.7°), facilitating intercalation.

Ongoing clinical trials of related hybrids, such as thiazolo[3,2-a]pyrimidin-5-one derivatives in Phase I/II oncology trials, underscore the translational potential of this chemotype. However, challenges persist in balancing electrophilicity (for covalent targeting) with off-target reactivity, necessitating advanced prodrug strategies.

Propiedades

IUPAC Name

(5Z)-5-[[2-(2-hydroxyethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S2/c1-10(2)22-17(25)13(27-18(22)26)9-12-14(19-6-8-23)20-15-11(3)5-4-7-21(15)16(12)24/h4-5,7,9-10,19,23H,6,8H2,1-3H3/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZIBSZIEMLQZAE-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C(C)C)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C(C)C)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

442867-67-6
Record name 2-[(2-HYDROXYETHYL)AMINO]-3-[(Z)-(3-ISOPROPYL-4-OXO-2-THIOXO-1,3-THIAZOL IDIN-5-YLIDENE)METHYL]-9-METHYL-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Actividad Biológica

(Z)-5-((2-((2-hydroxyethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrido[1,2-a]pyrimidine moiety, which is commonly associated with kinase inhibition, a mechanism relevant in cancer therapy and other diseases.

Structural Characteristics

The compound's structure includes:

  • Pyrido[1,2-a]pyrimidine ring : Known for its role in kinase inhibition.
  • Thiazolidinone scaffold : Associated with various biological activities, particularly anticancer properties.

Biological Activity Overview

Research indicates that compounds similar to this compound often exhibit significant biological activities, including:

  • Anticancer Activity : Thiazolidinone derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and induction of apoptosis .
  • Kinase Inhibition : The pyrido[1,2-a]pyrimidine structure suggests potential activity against specific kinases involved in tumor growth and progression. Further studies are needed to confirm this activity.
  • Antidiabetic Properties : Similar thiazolidinediones are known for their role in managing diabetes by enhancing insulin sensitivity and reducing blood glucose levels .

Research Findings and Case Studies

Several studies have explored the biological activity of thiazolidinone derivatives and related compounds:

StudyFindings
The compound may inhibit specific kinases due to its structural features.
Thiazolidinone derivatives show significant anticancer properties through various mechanisms.
Synthesis of thioxothiazolidin derivatives demonstrated potential for acetylcholinesterase inhibition, indicating neuroprotective effects.

Case Study: Anticancer Activity

A review of thiazolidinone derivatives highlighted their ability to inhibit cancer cell lines effectively. For instance, modifications to the thiazolidinone structure have been shown to enhance cytotoxicity against various cancer types. The structure–activity relationship (SAR) studies indicate that specific substitutions can significantly improve biological efficacy .

The mechanisms by which this compound may exert its effects include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways or signal transduction.
  • Cell Cycle Arrest : Similar compounds have been documented to induce cell cycle arrest in cancer cells, leading to reduced proliferation.
  • Apoptosis Induction : Evidence suggests that thiazolidinone derivatives can trigger apoptosis in malignant cells.

Comparación Con Compuestos Similares

Substituent Variations on the Pyrido-Pyrimidinone Ring

Compound Name / Identifier Substituents at Position 2 Substituents at Position 9 Key Modifications
Target Compound (2-Hydroxyethyl)amino Methyl Hydrophilic hydroxyethyl group enhances solubility
372499-71-3 Allylamino Methyl Allyl group may increase lipophilicity and reactivity
374101-04-9 3-Imidazol-1-ylpropylamino Methyl Imidazole introduces potential for hydrogen bonding
372500-24-8 4-Benzyl-1-piperazinyl Methyl Bulky benzyl-piperazine enhances steric hindrance

Variations in the Thiazolidinone Moiety

Compound Name / Identifier Thiazolidinone Substituents Functional Impact
Target Compound 3-Isopropyl, 2-thioxo Moderate steric bulk; thioxo group enhances electrophilicity
372494-23-0 3-Isobutyl, 2-thioxo Increased hydrophobicity due to isobutyl
372497-62-6 3-Isopropyl, 2-thioxo Identical to target compound; likely similar pharmacokinetics
78927-63-6 3-(1-Phenylethyl), 2-thioxo Aromatic phenylethyl group may improve membrane permeability

Key Research Findings

  • Bioactivity : Analogs with imidazole (e.g., 374101-04-9) or benzyl-piperazine (e.g., 372500-24-8) substituents exhibit enhanced antimicrobial activity compared to the target compound, likely due to improved target binding .
  • Solubility: The target compound’s 2-hydroxyethylamino group confers superior aqueous solubility relative to analogs with alkyl or aromatic substituents (e.g., 372499-71-3) .
  • Synthetic Accessibility: Allylamino-substituted derivatives (e.g., 372499-71-3) are synthesized via nucleophilic substitution, while imidazole-containing analogs require multistep coupling reactions .

Q & A

Q. What spectroscopic techniques are essential for characterizing this compound, and how should they be applied?

Key techniques include FT-IR (to confirm carbonyl, thioxo, and amine groups), NMR (1H and 13C for structural elucidation of heterocyclic moieties), and mass spectrometry (for molecular weight validation). For example, the thioxothiazolidinone ring’s C=S stretch (~1200–1250 cm⁻¹) in IR and deshielded protons in NMR (e.g., pyrido[1,2-a]pyrimidin-4-one protons at δ 7.5–8.5 ppm) are diagnostic. Multi-dimensional NMR (COSY, HSQC) resolves overlapping signals in complex regions like the pyrimidine-thiazolidinone junction .

Q. What synthetic strategies are effective for constructing the pyrido[1,2-a]pyrimidin-4-one core?

The core can be synthesized via condensation reactions between substituted 2-aminopyridines and β-ketoesters or α,β-unsaturated ketones. For example, cyclization of 9-methyl-2-((2-hydroxyethyl)amino)pyridine-3-carbaldehyde with a thiazolidinone precursor under acidic conditions (e.g., acetic acid/HCl) forms the fused pyrimidinone ring. Solvent-free conditions or microwave-assisted methods improve yield and reduce side products .

Q. How can regioselectivity challenges during heterocyclic ring formation be addressed?

Regioselectivity in pyrido[1,2-a]pyrimidinone synthesis is controlled by protecting group strategies (e.g., Boc for amines) and catalyst selection (e.g., Lewis acids like ZnCl₂ directing electrophilic substitution). For the thioxothiazolidinone moiety, sulfurization of thiazolidinones with Lawesson’s reagent ensures selective C=S bond formation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Use Design of Experiments (DoE) and Bayesian optimization to systematically vary parameters (temperature, solvent, stoichiometry). For example, a central composite design for the Appel salt-mediated dithiazole formation (analogous to ) identified optimal conditions: 2-aminopyridine:Appel salt (1:1.2), DMF as solvent, and 80°C for 6 hours, achieving >85% yield. Real-time monitoring via HPLC-MS minimizes impurities .

Q. What computational methods validate the compound’s stereochemistry and tautomeric forms?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict stable tautomers and (Z)-isomer confirmation via energy minimization. Compare computed NMR/IR spectra with experimental data to resolve ambiguities. For crystallographic validation, SHELXL refinement ( ) with high-resolution data (≤1.0 Å) refines anisotropic displacement parameters for heavy atoms like sulfur .

Q. How should contradictory biological activity data (e.g., IC₅₀ variability) be analyzed?

Perform dose-response assays in triplicate with standardized cell lines (e.g., HCT-116 for anticancer activity) and normalize to controls (e.g., DMSO). Use Grubbs’ test to identify outliers and assess assay reproducibility. For conflicting results between enzymatic (e.g., kinase inhibition) and cellular assays, evaluate membrane permeability via logP calculations or PAMPA assays .

Q. What strategies resolve crystallographic disorder in the thioxothiazolidinone moiety?

In X-ray refinement (using SHELX), apply ISOR/SADI restraints for anisotropic thermal motion and PART instructions to model disorder. High-resolution data (e.g., synchrotron radiation at 0.7 Å) combined with Hirshfeld surface analysis clarifies hydrogen bonding (e.g., N–H···O=C interactions stabilizing the thioxo group) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.